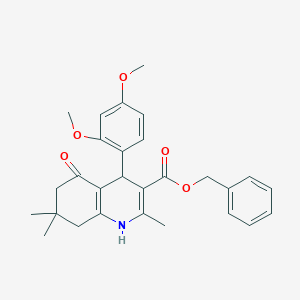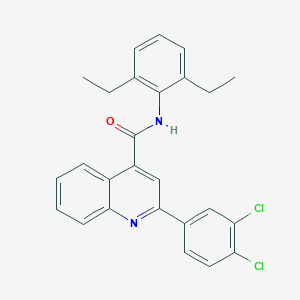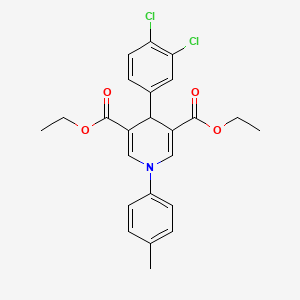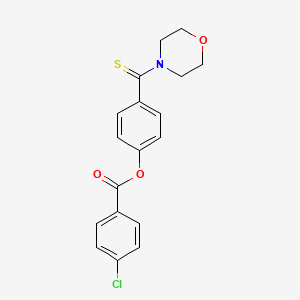![molecular formula C14H14N2O2 B11655439 2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)
2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is an organic compound characterized by the presence of a methanimine group attached to a 2,5-dimethoxyphenyl and a pyridin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The methoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-3-YL)METHANIMINE: Similar structure but with the pyridinyl group at a different position.
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-2-YL)METHANIMINE: Another positional isomer with the pyridinyl group at the 2-position.
Uniqueness
(E)-N-(2,5-DIMETHOXYPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C14H14N2O2/c1-17-12-3-4-14(18-2)13(9-12)16-10-11-5-7-15-8-6-11/h3-10H,1-2H3 |
InChI-Schlüssel |
DCHQULBCYBITRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)


![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11655407.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655413.png)

![{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B11655423.png)
![Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11655436.png)
